Cas no 2228369-69-3 ((4-chloro-2-nitrophenyl)methyl sulfamate)

(4-chloro-2-nitrophenyl)methyl sulfamate 化学的及び物理的性質
名前と識別子
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- (4-chloro-2-nitrophenyl)methyl sulfamate
- EN300-1990716
- 2228369-69-3
-
- インチ: 1S/C7H7ClN2O5S/c8-6-2-1-5(4-15-16(9,13)14)7(3-6)10(11)12/h1-3H,4H2,(H2,9,13,14)
- InChIKey: ZBNDZPMDASPYJH-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)[N+](=O)[O-])COS(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 265.9764202g/mol
- どういたいしつりょう: 265.9764202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 124Ų
(4-chloro-2-nitrophenyl)methyl sulfamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1990716-0.25g |
(4-chloro-2-nitrophenyl)methyl sulfamate |
2228369-69-3 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1990716-1g |
(4-chloro-2-nitrophenyl)methyl sulfamate |
2228369-69-3 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1990716-5g |
(4-chloro-2-nitrophenyl)methyl sulfamate |
2228369-69-3 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-1990716-2.5g |
(4-chloro-2-nitrophenyl)methyl sulfamate |
2228369-69-3 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1990716-0.5g |
(4-chloro-2-nitrophenyl)methyl sulfamate |
2228369-69-3 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1990716-0.05g |
(4-chloro-2-nitrophenyl)methyl sulfamate |
2228369-69-3 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1990716-1.0g |
(4-chloro-2-nitrophenyl)methyl sulfamate |
2228369-69-3 | 1g |
$986.0 | 2023-05-31 | ||
Enamine | EN300-1990716-5.0g |
(4-chloro-2-nitrophenyl)methyl sulfamate |
2228369-69-3 | 5g |
$2858.0 | 2023-05-31 | ||
Enamine | EN300-1990716-0.1g |
(4-chloro-2-nitrophenyl)methyl sulfamate |
2228369-69-3 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1990716-10.0g |
(4-chloro-2-nitrophenyl)methyl sulfamate |
2228369-69-3 | 10g |
$4236.0 | 2023-05-31 |
(4-chloro-2-nitrophenyl)methyl sulfamate 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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9. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
(4-chloro-2-nitrophenyl)methyl sulfamateに関する追加情報
Comprehensive Analysis of (4-chloro-2-nitrophenyl)methyl sulfamate (CAS No. 2228369-69-3): Properties, Applications, and Research Insights
(4-chloro-2-nitrophenyl)methyl sulfamate (CAS No. 2228369-69-3) is a specialized sulfamate derivative with a unique molecular structure combining a chloronitrophenyl group and a methyl sulfamate moiety. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential as a biologically active intermediate. Its structural features, including the nitro and chloro substituents, contribute to its reactivity, making it a candidate for further derivatization in drug discovery pipelines.
Recent studies highlight the growing interest in sulfamate-based compounds, particularly in targeting enzyme inhibition and metabolic pathways. Researchers are exploring (4-chloro-2-nitrophenyl)methyl sulfamate for its potential role in modulating carbonic anhydrase activity, a mechanism relevant to conditions like glaucoma and cancer. The compound's electron-withdrawing groups enhance its binding affinity, a feature frequently searched in structure-activity relationship (SAR) discussions among medicinal chemists.
From a synthetic chemistry perspective, the CAS No. 2228369-69-3 compound exemplifies the versatility of aryl sulfamates. Its nitrophenyl core allows for nucleophilic aromatic substitution reactions, while the sulfamate ester group offers stability under physiological conditions—a balance often queried in drug design forums. Analytical techniques like HPLC and NMR are critical for characterizing this compound, as evidenced by its purity requirements in recent patent applications.
Environmental and green chemistry considerations are increasingly shaping discussions around such compounds. The chloro substituent in (4-chloro-2-nitrophenyl)methyl sulfamate raises questions about biodegradability, a trending topic in EPA regulatory searches. Researchers are investigating catalytic reduction methods to transform the nitro group into more eco-friendly amines, aligning with sustainable chemistry principles.
In material science, derivatives of CAS No. 2228369-69-3 have shown promise in polymeric coatings due to their UV-absorbing properties. This application resonates with searches for light-stabilizing additives in industrial formulations. The compound's molecular weight (279.68 g/mol) and logP values (predicted ~1.8) make it a subject of QSAR modeling studies, frequently mentioned in computational chemistry publications.
Quality control of (4-chloro-2-nitrophenyl)methyl sulfamate remains a critical focus, with impurity profiling being a top search term among quality assurance professionals. Advanced techniques like LC-MS are employed to detect trace isomers, ensuring compliance with ICH guidelines. The compound's melting point (reported 148-152°C) and solubility profile (soluble in DMSO, acetone) are frequently referenced in protocol optimization queries.
Emerging literature suggests potential cross-disciplinary applications of 2228369-69-3 in bioconjugation strategies, particularly for proteomics research. Its electrophilic character enables reactions with nucleophilic amino acids, a feature explored in chemical biology studies. This aligns with growing searches for small-molecule probes in target identification.
The compound's spectral data (IR: 1340 cm-1 for sulfamate, 1520 cm-1 for nitro) serves as a reference in spectroscopy databases, while its chromatographic behavior (RP-HPLC retention ~6.2 min) aids method development. Such technical parameters are highly sought in analytical method transfer discussions, reflecting the compound's role in method validation workflows.
Future research directions for (4-chloro-2-nitrophenyl)methyl sulfamate may explore its structure-property relationships through crystallography studies, addressing frequent queries about molecular packing effects. With the rise of fragment-based drug design, this compound's scaffold diversity positions it as a valuable chemical building block in modern discovery platforms.
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